Cas no 2642-81-1 (Benzene,1,1'-ethenylidenebis[4-chloro-)

Benzene,1,1'-ethenylidenebis[4-chloro- structure
2642-81-1 structure
Product name:Benzene,1,1'-ethenylidenebis[4-chloro-
CAS No:2642-81-1
MF:C14H10Cl2
MW:249.135201931
CID:261934
PubChem ID:94775

Benzene,1,1'-ethenylidenebis[4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-DDNU
    • 1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene
    • 1,1-bis(4-Chlorophenyl)ethylene
    • DDNU
    • DMC ethylene
    • 1-Chloro-4-[1-(4-chlorophenyl)vinyl]benzene #
    • KUC105805N
    • KSC-7-264
    • unsym-Bis(p-chlorophenyl)ethylene
    • DTXSID10181016
    • IEAUXBMXWDAYID-UHFFFAOYSA-N
    • NSC2366
    • 1,1-Bis(p-chlorophenyl)ethene
    • 4,4'-(ethene-1,1-diyl)bis(chlorobenzene)
    • 1-Chloro-4-[1-(4-chlorophenyl)vinyl]benzene
    • NSC-2366
    • Ethylene, 1,1-bis(p-chlorophenyl)-
    • 1,1-Bis(p-chlorophenyl)ethylene
    • Benzene, 1,1'-ethenylidenebis(4-chloro-
    • unsym-bis(4'-Chlorophenyl)ethylene (DDNU)
    • Benzene, 1,1'-ethenylidenebis[4-chloro-
    • Unsym-bis(4'-chlorophenyl)ethylene
    • NS00014241
    • NSC 2366
    • SCHEMBL1796583
    • AKOS005259878
    • DDNU (VAN)
    • Benzene, 1,1'-ethenylidenebis*4-chloro-
    • 2642-81-1
    • C06642
    • Benzene,1'-ethenylidenebis[4-chloro-
    • 2-bis(p-chlorophenyl)ethylene
    • G66334
    • MFCD00155036
    • DB-300827
    • Benzene,1,1'-ethenylidenebis[4-chloro-
    • Inchi: InChI=1S/C14H10Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2
    • InChI Key: IEAUXBMXWDAYID-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(C2C=CC(Cl)=CC=2)=C)=CC=1

Computed Properties

  • Exact Mass: 248.01600
  • Monoisotopic Mass: 248.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.21
  • Boiling Point: 349.6°Cat760mmHg
  • Flash Point: 159°C
  • Refractive Index: 1.596
  • PSA: 0.00000
  • LogP: 5.05490

Benzene,1,1'-ethenylidenebis[4-chloro- Security Information

Benzene,1,1'-ethenylidenebis[4-chloro- Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1,1'-ethenylidenebis[4-chloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00BDU4-100mg
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
100mg
$118.00 2025-02-25
1PlusChem
1P00BDU4-1g
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
1g
$484.00 2025-02-25
A2B Chem LLC
AF30348-1g
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
1g
$452.00 2024-04-20
A2B Chem LLC
AF30348-250mg
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
250mg
$168.00 2024-04-20
A2B Chem LLC
AF30348-100mg
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
100mg
$99.00 2024-04-20
1PlusChem
1P00BDU4-250mg
4,4'-ddnu
2642-81-1 95% mix TBC as stabilizer
250mg
$187.00 2025-02-25

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